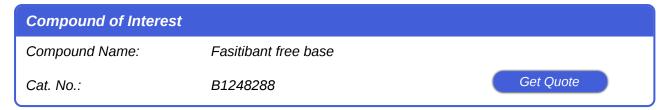


Fasitibant Free Base: A Technical Guide for Drug Development Professionals

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An In-depth Review of the Structure, Properties, and Mechanism of the Potent Bradykinin B2 Receptor Antagonist

Introduction

Fasitibant, also known as MEN16132, is a potent, selective, and long-lasting non-peptide antagonist of the bradykinin B2 receptor (B2R).[1][2] Developed as a third-generation B2R antagonist, it emerged from medicinal chemistry optimization processes aimed at creating small molecules with improved clinical utility over earlier peptide-based antagonists.[3] Bradykinin is a key pro-inflammatory mediator involved in pain, inflammation, vasodilation, and increased vascular permeability.[3] By blocking the B2 receptor, fasitibant offers a promising therapeutic strategy for conditions where the kallikrein-kinin system is pathologically activated, such as osteoarthritis and other inflammatory disorders.[1][3] This document provides a comprehensive technical overview of fasitibant free base, detailing its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols used in its characterization.

Chemical Structure and Physicochemical Properties

Fasitibant is a complex small molecule featuring a quinoline moiety, a sulfonamide group, and a piperazine core.[4] Its design is based on a scaffold that fits effectively into a hydrophobic pocket of the B2 receptor.[5]

Table 1: Physicochemical Properties of Fasitibant Free Base



Property	Value	Source(s)	
IUPAC Name	(4S)-4-amino-5-[4-[[4-[[2,4-dichloro-3-[[(2,4-dimethylquinolin-8-yl)oxy]methyl]phenyl]sulfonylamino]oxan-4-yl]carbonyl]piperazin-1-yl]-5-oxopentan-1-aminium	[4]	
Synonyms	MEN16132, Fasitibant Cation	[4]	
Molecular Formula	C36H49Cl2N6O6S+	[4]	
Molecular Weight	764.78 g/mol	[4]	
Canonical SMILES	Cc1cc(C)nc2c1cccc2OCc3c(cc c(c3Cl)S(=O) (=O)NC4(CCOCC4)C(=O)N5C CN(CC5)C(=O)CINVALID- LINK(C)C">C@@HN)Cl) COCC4)C(=0)N5C [4] =0)CINVALID-	
InChI Key	FQVSDHOWSLEEKJ- LJAQVGFWSA-N	[4]	
Solubility, pKa	Not publicly available in cited literature.		
Melting/Boiling Point	Not publicly available in cited literature.		

Mechanism of Action and Signaling Pathways

Fasitibant exerts its pharmacological effects through competitive antagonism of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, bradykinin (BK), to B2R typically initiates a cascade of intracellular signaling events that mediate inflammation and pain. Fasitibant blocks this initial step.

Primary B2 Receptor Signaling

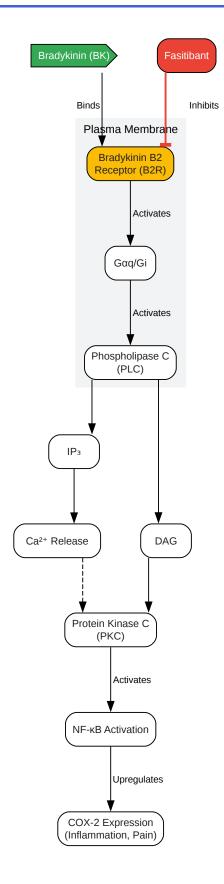


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The B2 receptor primarily couples to $G\alpha q$ and $G\alpha i$ proteins. Activation by BK leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This signaling culminates in various cellular responses, including the activation of the pro-inflammatory transcription factor NF- κ B, leading to the expression of inflammatory genes like Cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandins (e.g., PGE₂). Fasitibant effectively prevents this entire cascade by occupying the receptor and preventing BK binding.





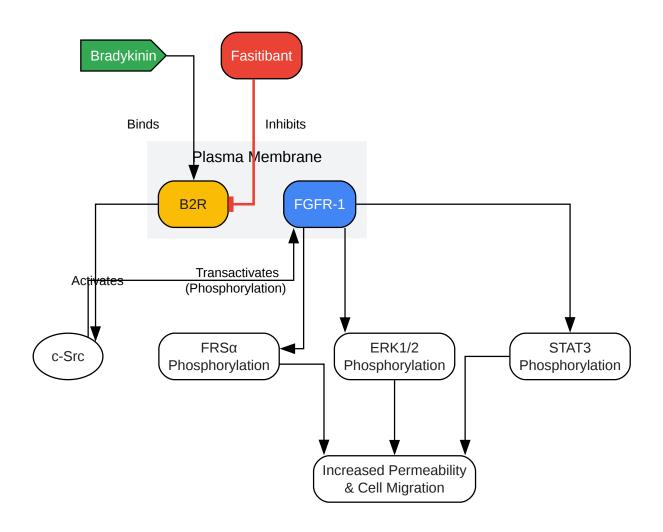
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Caption: Bradykinin B2R signaling and inhibition by Fasitibant.



Crosstalk with FGFR-1 Signaling

Recent studies have demonstrated that B2R activation can transactivate other receptor systems, amplifying the inflammatory response. In human endothelial cells, BK binding to B2R triggers the phosphorylation of Fibroblast Growth Factor Receptor-1 (FGFR-1). This transactivation is c-Src mediated and leads to the subsequent phosphorylation of downstream signaling molecules including FRSα, ERK1/2, and STAT3. This pathway contributes significantly to BK-induced endothelial cell permeability and migration. Fasitibant has been shown to inhibit this B2R-mediated transactivation of FGFR-1 and the phosphorylation of its downstream effectors (excluding AKT), thereby reducing inflammatory responses in the endothelium.[2]



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Caption: Fasitibant inhibits B2R-mediated transactivation of FGFR-1.



Pharmacological and Biological Activity

Fasitibant is characterized by its high affinity and potency for the B2 receptor across multiple species. Its selectivity is notable, with negligible affinity for the bradykinin B1 receptor and a wide panel of other receptors and ion channels.

Table 2: Pharmacological Profile of Fasitibant (MEN16132)

Parameter	Species / System	Value	Source(s)
Ki (Binding Affinity)	Human B2R (CHO cells)	0.087 nM (pKi 10.5)	[3][4]
Human B2R (synoviocytes)	0.067 nM	[3]	
Human B2R (lung fibroblasts)	pKi 10.5	[4]	
Rat B2R (uterus)	pKi 10.4	[5]	_
Rat B2R (airways)	pKi 10.1	[5]	_
Guinea Pig B2R (airways)	pKi 10.0	[4]	
pKB (Antagonist Potency)	Human B2R (CHO cells, IP assay)	10.3	[4]
Human B2R (synoviocytes, IP assay)	9.9	[3]	
Human B2R (detrusor muscle)	9.9	[4]	_
Rat B2R (uterus/bladder contractility)	9.7	[5]	_
Selectivity	Human B1R	pKi < 5	[4]



Note: pKi and pKB are negative logarithms of the Ki (nM) and KB (M) values, respectively. Higher values indicate greater affinity/potency.

Pharmacokinetics

Detailed pharmacokinetic parameters for **fasitibant free base**, such as Cmax, Tmax, AUC, and elimination half-life from human clinical studies, are not extensively detailed in publicly available literature. However, preclinical studies in rats indicated that the compound is suitable for in vivo investigations in pathophysiological models.[5] Washout experiments have suggested that fasitibant has a slower reversibility from the B2 receptor compared to the peptide antagonist icatibant, indicating a potential for long-lasting in vivo activity.[5]

Experimental Protocols

The characterization of fasitibant has been supported by a range of in vitro and in vivo experimental models. Below are summaries of key methodologies.

In Vivo: Carrageenan-Induced Inflammatory Arthritis in Rats

This model is used to assess the anti-inflammatory and analgesic effects of intra-articularly administered compounds.

- Objective: To measure the effect of fasitibant on joint pain, edema, and inflammatory mediator release in an acute arthritis model.
- Methodology:
 - Animal Model: Male Wistar rats are anesthetized.
 - Drug Administration: Fasitibant chloride (e.g., 100 μg) or vehicle is injected directly into the knee joint cavity.
 - Induction of Arthritis: 30 minutes post-drug administration, inflammation is induced by an intra-articular injection of λ-carrageenan.

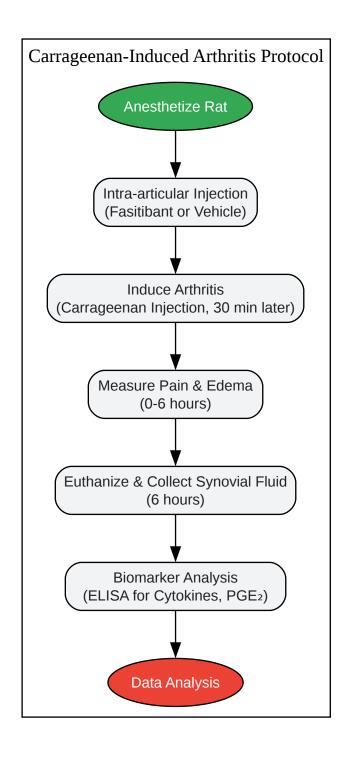
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- Pain Assessment: Joint pain is evaluated at various time points (e.g., up to 6 hours) by measuring the vocalization threshold to knee flexion.
- Edema Measurement: Joint swelling is quantified by measuring the knee joint diameter with a caliper.
- Biomarker Analysis: After the final time point, animals are euthanized, and synovial fluid is collected. The levels of inflammatory mediators such as prostaglandins (PGE₂), interleukins (IL-1β, IL-6), and chemokines are quantified using ELISA or other immunoassays.[6]





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Caption: Workflow for the rat carrageenan-induced arthritis model.

In Vitro: Endothelial Cell Permeability and Signaling

This assay is used to determine the effect of fasitibant on bradykinin-induced changes in endothelial barrier function and intracellular signaling.



- Objective: To quantify fasitibant's ability to block BK-induced hyperpermeability and signaling pathway activation (e.g., B2R-FGFR-1 crosstalk).
- Methodology:
 - Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured to confluence on Transwell inserts.
 - Pre-treatment: Cells are pre-treated with fasitibant (e.g., 1 μM) or vehicle for 30 minutes.
 - Stimulation: Bradykinin (e.g., 1 μM) is added to the culture medium.
 - Permeability Assay: A fluorescently labeled dextran is added to the upper chamber of the
 Transwell. The amount of fluorescence that passes through the endothelial monolayer into
 the lower chamber over time is measured with a fluorometer. An increase in fluorescence
 indicates increased paracellular permeability. Fasitibant's effect is measured as the
 reduction in BK-induced dextran flux.
 - Signaling Analysis (Western Blot): For signaling studies, cells are cultured in plates, pretreated with fasitibant, and then stimulated with BK for a short duration (e.g., 15 minutes).
 Cells are then lysed, and protein extracts are subjected to SDS-PAGE and Western blotting using specific primary antibodies against phosphorylated proteins (e.g., p-FRSα, p-ERK1/2, p-STAT3) and total proteins to assess the inhibition of signal transduction.[2]

In Vitro: Prostaglandin E2 Release from Synoviocytes

This protocol assesses the impact of fasitibant on the inflammatory response in cells relevant to joint diseases like osteoarthritis.

- Objective: To determine if fasitibant can prevent PGE₂ release and COX-2 expression induced by bradykinin, alone or in synergy with other pro-inflammatory cytokines like IL-1β.
- Methodology:
 - Cell Culture: Human fibroblast-like synoviocytes are cultured in appropriate media.
 - Pre-treatment: Cells are pre-incubated with fasitibant (e.g., 1 μM) for 30 minutes.



- \circ Stimulation: Cells are treated with bradykinin and/or IL-1 β for a specified period (e.g., several hours).
- PGE₂ Measurement: The culture supernatant is collected, and the concentration of PGE₂ is quantified using a competitive enzyme immunoassay (EIA) kit.
- Gene Expression Analysis (RT-qPCR): To measure COX-2 expression, cells are lysed after stimulation, and total RNA is extracted. The RNA is then reverse-transcribed to cDNA, and quantitative PCR is performed using specific primers for COX-2 and a housekeeping gene for normalization. Fasitibant's efficacy is determined by its ability to reduce BK-induced PGE₂ release and COX-2 mRNA levels.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Details of the Drug | DrugMAP [drugmap.idrblab.net]
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